Scaffold Identity Shift vs. SANT-2: Benzimidazole-to-Benzothiazole Replacement
The target compound can be viewed as a 'benzothiazole ring' analog of the well-characterized smoothened antagonist SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide). SANT-2 binds the Smo receptor with a Kd of 12 nM and exhibits Ki values of 7.8 nM (vs. [3H]SAG-1.3) and 8.4 nM (vs. [3H]Cyclopamine) . The target compound replaces the benzimidazole core of SANT-2 with a 5-chloro-4-methyl-benzothiazole, altering both heterocycle electronics and hydrogen-bonding capacity. No direct binding or functional data are available for the target compound; this logical scaffold hop remains uncharacterized .
| Evidence Dimension | Scaffold identity and receptor binding affinity |
|---|---|
| Target Compound Data | No experimental binding data available |
| Comparator Or Baseline | SANT-2 (CAS 329196-48-7): Smo Kd = 12 nM; Ki (SAG-1.3) = 7.8 nM; Ki (Cyclopamine) = 8.4 nM |
| Quantified Difference | Not available |
| Conditions | Radioligand binding assays using HEK293 cells expressing Smo |
Why This Matters
This compound provides a chemical tool for evaluating whether a benzothiazole core can recapitulate the high-affinity smoothened antagonism of the benzimidazole-based SANT-2, a key question for scaffold hopping in hedgehog pathway drug discovery.
